Z-N-ME-L-2-Aminohexanoic acid
CAS No.: 225386-32-3
Cat. No.: VC21550952
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 225386-32-3 |
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Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 |
Standard InChI Key | ZRIGUBDEWMLBRB-ZDUSSCGKSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
SMILES | CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Chemical Properties and Structure
Z-N-ME-L-2-Aminohexanoic acid possesses distinct chemical properties that make it valuable for research applications. Understanding these properties is essential for researchers working with this compound.
Physical and Chemical Characteristics
The compound exists as a solid at room temperature and exhibits specific chemical behavior due to its unique structural features. Below is a comprehensive table outlining the key chemical properties of Z-N-ME-L-2-Aminohexanoic acid:
Property | Value |
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CAS Registry Number | 225386-32-3 |
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
Physical State | Solid |
Storage Conditions | Room temperature |
Chemical Structure | Z-protected N-methylated L-norleucine |
Stereochemistry | L-configuration (S-enantiomer) |
The molecular structure of Z-N-ME-L-2-Aminohexanoic acid features a hexanoic acid backbone with an alpha-amino group that has been N-methylated and Z-protected. The L-configuration indicates specific stereochemistry that is important for its biological activity and applications in peptide synthesis .
Structural Relationship to Parent Compounds
Z-N-ME-L-2-Aminohexanoic acid is derived from L-norleucine (2-aminohexanoic acid), which has a molecular formula of C6H13NO2 and a molecular weight of 131.1729 g/mol . The structural modifications include:
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N-methylation of the amino group, which reduces hydrogen bonding potential and increases lipophilicity
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Addition of a benzyloxycarbonyl (Z) protecting group, which shields the nitrogen from unwanted reactions during peptide synthesis
These modifications alter the reactivity and stability of the compound, making it particularly valuable for specific applications in peptide chemistry and pharmaceutical research.
Nomenclature and Synonyms
Z-N-ME-L-2-Aminohexanoic acid is known by several alternative names in scientific literature and commercial catalogs. The diversity of nomenclature reflects its importance across different fields of research and applications.
Common Synonyms and Alternative Names
The following table presents the various synonyms and alternative nomenclature used to identify this compound:
Synonym | Chemical Identity |
---|---|
Z-N-Methyl-L-norleucine | Most common alternative name |
Cbz-N-Methyl-L-norleucine | Using Cbz abbreviation for the Z protecting group |
Z-MENLE-OH | Abbreviated form |
Z-L-MENLE-OH | Specifying L-stereochemistry |
Z-N-ME-NLE-OH | Using NLE abbreviation for norleucine |
Z-MEAHX(2)-OH | Using AHX abbreviation for aminohexanoic acid |
Z-MEACPO(2)-OH | Alternative abbreviation |
Z-N-Me-L-Nle-OH | Mixed abbreviation form |
Z-N-ME-NORLEUCINE | Full name without L-designation |
Z-N-ME-L-NORLEUCINE | Full name with L-designation |
Applications in Research and Industry
Z-N-ME-L-2-Aminohexanoic acid has found significant applications across multiple fields due to its unique structural and functional properties. These applications span from basic research to pharmaceutical and cosmetic formulations.
Peptide Synthesis
Z-N-ME-L-2-Aminohexanoic acid serves as a valuable building block in peptide synthesis, where it contributes several advantageous properties to the resulting peptides:
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Enhanced stability against enzymatic degradation due to N-methylation
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Increased lipophilicity, improving membrane permeability of peptides
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Modified conformational constraints that can enhance binding specificity
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Improved pharmacokinetic properties of therapeutic peptides
The incorporation of this modified amino acid into peptides can significantly enhance their biological activity and stability, making it particularly useful for developing therapeutic peptides with improved drug-like properties. The Z-protection allows for controlled coupling reactions during solid-phase peptide synthesis, a critical factor in maintaining high yields and purity in complex peptide production.
Drug Development
The unique structure of Z-N-ME-L-2-Aminohexanoic acid makes it valuable in pharmaceutical research and drug development:
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It allows researchers to explore new drug candidates, particularly in oncology and neurology
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Modified amino acids like Z-N-ME-L-2-Aminohexanoic acid can improve drug efficacy by altering protein interactions and stability
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The N-methylation feature reduces susceptibility to proteolytic degradation, potentially extending the half-life of peptide-based pharmaceuticals
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The compound can help create peptide mimetics that retain biological activity while exhibiting improved pharmacological properties
These features make Z-N-ME-L-2-Aminohexanoic acid particularly valuable in the development of peptide-based therapeutics, an area of significant growth in pharmaceutical research.
Protein Engineering
In protein engineering applications, Z-N-ME-L-2-Aminohexanoic acid offers several benefits:
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It enables modification of protein structures to improve stability against thermal denaturation and proteolytic degradation
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The compound can alter protein folding patterns, potentially creating novel functional properties
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Its incorporation can enhance protein functionality through modified binding interactions
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These modifications are crucial for biopharmaceutical applications where protein stability and functionality directly impact therapeutic efficacy
The controlled incorporation of Z-N-ME-L-2-Aminohexanoic acid into proteins allows researchers to fine-tune protein properties for specific applications in medicine and biotechnology.
Biochemical Research
Z-N-ME-L-2-Aminohexanoic acid contributes significantly to biochemical research by:
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Providing tools for studying enzyme activity and protein-protein interactions
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Offering insights into metabolic pathways and disease mechanisms
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Serving as a chemical probe for investigating biological systems
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Enabling structure-activity relationship studies in protein science
These research applications expand our understanding of fundamental biological processes and potential therapeutic interventions for various diseases.
Cosmetic Applications
Beyond research and pharmaceutical applications, Z-N-ME-L-2-Aminohexanoic acid shows promise in cosmetic formulations:
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Its properties can be leveraged in developing advanced skin care products
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The compound offers potential benefits for skin hydration and repair
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Its ability to enhance peptide stability makes it valuable for long-lasting cosmetic formulations
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The compound may contribute to the development of anti-aging products through stabilized peptide delivery systems
These applications highlight the versatility of Z-N-ME-L-2-Aminohexanoic acid across different industrial sectors beyond pure research contexts.
Supplier | Product Number | Product Name | Packaging | Price (USD) |
---|---|---|---|---|
TRC | M215118 | Z-N-Me-l-2-aminohexanoicacid | 25 mg | $45 |
TRC | M215118 | Z-N-Me-l-2-aminohexanoicacid | 50 mg | $55 |
US Biological | 242861 | Z-N-Me-L-norleucine | 1 g | $259 |
US Biological | 283866 | Z-N-Me-L-norleucine | 500 mg | $333 |
ChemPep | 191403 | Z-N-Me-Nle-OH | 25 g | $1,300 |
This pricing information, last updated in December 2021, indicates significant variation in cost depending on quantity and supplier . Researchers should evaluate these options based on their specific needs, budget constraints, and quality requirements.
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